Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate
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Overview
Description
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of cyanoacrylate, a family of compounds widely recognized for their adhesive properties. This compound is particularly notable for its role in dye-sensitized solar cells (DSSCs) and other optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-diethylaminobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyanoacrylates.
Scientific Research Applications
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and polymers.
Biology: Employed in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioadhesives.
Industry: Utilized in the production of adhesives, coatings, and optoelectronic devices such as DSSCs
Mechanism of Action
The mechanism of action of ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate involves its interaction with specific molecular targets and pathways. In DSSCs, the compound acts as a sensitizer, absorbing light and transferring electrons to the semiconductor material. This process involves the excitation of electrons from the ground state to an excited state, followed by electron injection into the conduction band of the semiconductor .
Comparison with Similar Compounds
Ethyl-2-cyano-3-(4-diethylaminophenyl)acrylate can be compared with other cyanoacrylate derivatives such as:
- Ethyl-2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl-2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Ethyl-2-cyano-3-(furan-2-yl)acrylate
These compounds share similar structural features but differ in their electronic properties and applications. For instance, thiophene-based cyanoacrylates are known for their high charge mobility and are used in photovoltaic cells, while furan-based derivatives are employed in the synthesis of heterocyclic compounds .
Properties
CAS No. |
62134-40-1 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C16H20N2O2/c1-4-18(5-2)15-9-7-13(8-10-15)11-14(12-17)16(19)20-6-3/h7-11H,4-6H2,1-3H3 |
InChI Key |
JFMVGZQLOXGKFR-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)OCC |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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